Thiobenzoic acid

Vue d'ensemble

Description

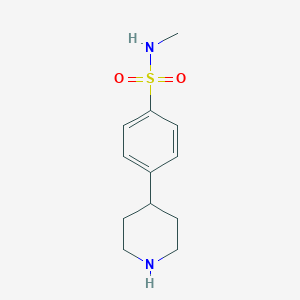

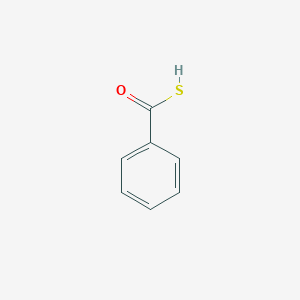

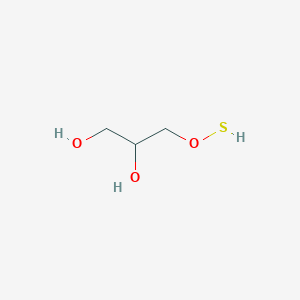

Thiobenzoic acid is an organosulfur compound with the molecular formula C6H5COSH . It is the parent of aryl thiocarboxylic acids and is a pale yellow liquid that freezes just below room temperature .

Synthesis Analysis

Thiobenzoic acid is prepared by treating benzoyl chloride with potassium hydrosulfide . The reaction is as follows: C6H5C(O)Cl + KSH → C6H5C(O)SH + KCl . There are also other methods for the synthesis of thiobenzoic acid, such as a visible-light-driven method for thioester synthesis that relies on the unique dual role of thiobenzoic acids as one-electron reducing agents and reactants leading to the formation of sulfur radical species .

Molecular Structure Analysis

The molecular structure of thiobenzoic acid is represented by the formula C6H5COSH . It is an organosulfur compound, which means it contains carbon ©, hydrogen (H), oxygen (O), and sulfur (S) atoms .

Chemical Reactions Analysis

Thiobenzoic acid is involved in various chemical reactions. For instance, it plays a crucial role in the synthesis of thioesters using thiocarboxylic acid as the dual reagent . The reaction mechanism involves the unique dual role of thiobenzoic acids as one-electron reducing agents and reactants leading to the formation of sulfur radical species .

Physical And Chemical Properties Analysis

Thiobenzoic acid is a pale yellow liquid that freezes just below room temperature . It has a molar mass of 138.18 g/mol . It is soluble in water and has a density of 1.1775 g/cm3 . The melting point of thiobenzoic acid is 24 °C, and its boiling point is 222 °C .

Applications De Recherche Scientifique

Synthesis of Thioesters

Thiobenzoic acid is used in the synthesis of thioesters, which are essential intermediates in various biochemical processes. The compound serves as a dual-reagent in visible-light mediated synthesis, leveraging its light-absorbing properties to facilitate the reaction . This method is particularly valuable for creating thioesters in a more efficient and environmentally friendly manner.

Absorption Studies

In the realm of spectroscopy, thiobenzoic acid exhibits significant absorption bands in the visible region, making it an important component for studying light absorption properties of organic molecules . Its hyperchromic effects in certain solvents like acetonitrile are of particular interest for understanding molecular interactions and reaction mechanisms.

Electrochemical Studies

Thiobenzoic acid is also instrumental in electrochemical studies. Its unique properties allow researchers to explore electrochemical behaviors of sulfur-containing compounds, which can lead to advancements in battery technology and corrosion resistance .

Photocatalysis

In green chemistry, thiobenzoic acid is utilized in photocatalytic reactions, particularly those mediated by visible light in water . These reactions are crucial for developing sustainable and eco-friendly synthetic methods. Thiobenzoic acid’s role in forming disulfides through photocatalysis opens up new pathways for creating complex organic compounds.

Biological Applications

While thiobenzoic acid itself may not have extensive biological applications, its derivatives, particularly thiourea derivatives, are noted for their antibacterial, antioxidant, anticancer, anti-inflammatory, anti-Alzheimer, antituberculosis, and antimalarial properties . Research into these derivatives can lead to significant medical and pharmaceutical advancements.

Safety and Hazards

Thiobenzoic acid is considered hazardous. It causes skin irritation and serious eye irritation . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use of personal protective equipment, including chemical impermeable gloves, is advised . It is also recommended to ensure adequate ventilation and to remove all sources of ignition .

Orientations Futures

Thiobenzoic acid is ideal for pharmaceutical and agrochemical synthesis . It can also be used for general organic synthesis reactions . The global Thiobenzoic Acid market is projected to grow in the future . The growth is expected to be driven by factors such as evolving consumer preferences, technological advancements, and favorable market conditions .

Mécanisme D'action

Target of Action

Thiobenzoic acid is an organosulfur compound with the molecular formula C6H5COSH It’s known that thiobenzoic acid can potentially affect the respiratory system .

Mode of Action

It’s known that thiobenzoic acid is prepared by the treatment of benzoyl chloride with potassium hydrosulfide . This suggests that thiobenzoic acid might interact with its targets through a similar mechanism, potentially involving the formation of disulfide bonds.

Pharmacokinetics

It’s known that thiobenzoic acid is a pale yellow liquid that freezes just below room temperature . This suggests that the compound might have specific requirements for storage and handling that could impact its bioavailability.

Result of Action

Given its potential impact on the respiratory system , it might cause changes in respiratory function or cellular respiration.

Action Environment

The action of thiobenzoic acid might be influenced by various environmental factors. For instance, its storage temperature is known to be between 2-8°C , suggesting that temperature could affect its stability and efficacy. Additionally, its solubility in water might influence its distribution and action in aqueous environments.

Propriétés

IUPAC Name |

benzenecarbothioic S-acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6OS/c8-7(9)6-4-2-1-3-5-6/h1-5H,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIJGNTRUPZPVNG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3059181 | |

| Record name | Benzenecarbothioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3059181 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Thiobenzoic acid | |

CAS RN |

98-91-9 | |

| Record name | Thiobenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=98-91-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Thiobenzoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000098919 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Thiobenzoic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=66502 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzenecarbothioic acid | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzenecarbothioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3059181 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Thiobenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.466 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | THIOBENZOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GBG5RLO56N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

ANone: The molecular formula of thiobenzoic acid is C7H6OS, and its molecular weight is 138.19 g/mol.

A: Thiobenzoic acid has been characterized using various spectroscopic techniques, including Raman, Surface-Enhanced Raman Spectroscopy (SERS) , and 13C-NMR . These studies provide insights into its vibrational modes, electronic structure, and interactions with metal surfaces.

A: Thiobenzoic acid can undergo hydrolysis in acidic aqueous solutions, with the rate of hydrolysis increasing with increasing acid concentration . The hydrolysis products are benzoic acid and hydrogen sulfide.

A: Studies using SERS suggest that thiobenzoic acid preferentially adsorbs onto silver surfaces in its thiobenzoate anion form (C6H5COS−), coordinating to the silver through the sulfur atom in a unidentate fashion , . This interaction leads to significant enhancement of Raman signals.

A: Yes, thiobenzoic acid can act as a dual-role catalyst in Cα–H arylation reactions under photoirradiation . It can function as both a single-electron reducing agent and a hydrogen atom transfer agent in these reactions.

ANone: Thiobenzoic acid is a versatile reagent in organic synthesis. It can be used for:

- Synthesis of thioesters: It reacts with alkyl halides or electron-deficient alkenes in the presence of a base to form thioesters .

- Preparation of thiones: Reactions with ketone derivatives like oximes and nitrones yield thioketones .

- Addition reactions: Thiobenzoic acid participates in photoaddition reactions with compounds like 2,3-diallyltetraazathiapentalenes .

A: Yes, DFT calculations have been employed to investigate the structure and bonding of 1,3-dithia-2-arsacyclopentane derivatives complexed with thiobenzoic acid . These calculations provide valuable information about the electronic properties, geometries, and relative stabilities of these complexes.

A: Studies on the hydrolysis of substituted thiobenzoic acids demonstrate that the rate of hydrolysis is influenced by the electronic nature of the substituents . Electron-withdrawing groups generally enhance the rate of hydrolysis.

A: The presence of the sulfur atom in thiobenzoic acid significantly impacts its reactivity compared to benzoic acid. For instance, thiobenzoic acid exhibits a higher chain-transfer constant compared to thiophenol in polymerization reactions . Additionally, its coordination behavior with metals differs due to the sulfur atom's affinity for metal surfaces.

A: While specific formulation strategies for thiobenzoic acid are not detailed in the provided papers, it's worth noting that thiobenzoic acid can be generated in situ from benzoic anhydrides and thiourea . This method could potentially circumvent stability issues associated with the direct use of thiobenzoic acid.

A: * Spectroscopy: Raman, SERS, 13C-NMR, and UV-Vis spectroscopy are used to analyze thiobenzoic acid's structure, bonding, and interactions , , . * Chromatography: HPLC is utilized to separate and purify thiobenzoic acid derivatives .

A: * Bioconjugation: The use of thiobenzoic acid derivatives in the synthesis of modified oligonucleotides, particularly thionucleosides, highlights its application in bioconjugation chemistry . * Materials Science: The strong interaction of thiobenzoic acid with metal surfaces, as demonstrated by SERS studies, suggests potential applications in materials science, such as the development of sensors or surface modifiers.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl 9H-pyrido[3,4-b]indole-1-carboxylate](/img/structure/B45572.png)

![2-[4-[[(2S)-oxiran-2-yl]methoxy]phenyl]acetamide](/img/structure/B45574.png)